Synthetic Accessibility: cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione vs. cis-Bicyclo[3.3.0]octane-3,7-dione via Weiss–Cook Reaction
The target compound is efficiently synthesized via the Weiss–Cook reaction, a robust and well-documented two-step process using commercially available and inexpensive starting materials: biacetyl and dimethyl-1,3-acetonedicarboxylate [1]. This provides a practical and scalable route, in contrast to the synthesis of the unsubstituted cis-bicyclo[3.3.0]octane-3,7-dione, which often requires more complex or less efficient procedures [2].
| Evidence Dimension | Synthetic accessibility and scalability |
|---|---|
| Target Compound Data | Synthesized via Weiss–Cook reaction: biacetyl + 2 equiv dimethyl-1,3-acetonedicarboxylate, two-step aldol/Michael cascade [1] |
| Comparator Or Baseline | cis-Bicyclo[3.3.0]octane-3,7-dione (CAS 51716-63-3); other routes required |
| Quantified Difference | Well-established undergraduate laboratory procedure adapted for multigram scale [1] |
| Conditions | Weiss–Cook reaction: biacetyl, dimethyl-1,3-acetonedicarboxylate, base, protic solvent |
Why This Matters
The reliable, high-yielding Weiss–Cook synthesis using readily available starting materials ensures consistent supply and predictable reaction performance, a critical factor for procurement and process planning.
- [1] Korman, M., Paz, E., Franklin, T., et al. Process Development of the Weiss–Cook Reaction for the Preparation of cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione in the Undergraduate Organic Laboratory. J. Chem. Educ. 2020, 97, 3989-3994. View Source
- [2] VWR. cis-Bicyclo[3.3.0]octane-3,7-dione 97%. CAS 51716-63-3. View Source
